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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Executive Summary
This guide provides a technical analysis comparing Cinnamic Acid (a natural phenylpropanoid

intermediate) and its synthetic fluorinated analog,

-Fluorocinnamic Acid.

While Cinnamic Acid serves as a central metabolic hub in plant biosynthesis and a weak

antimicrobial agent,

-Fluorocinnamic Acid functions primarily as a metabolic probe and enzymatic inhibitor. The
introduction of the fluorine atom at the

-position fundamentally alters the molecule's electronic profile and metabolic fate, converting a
substrate into a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL) and blocking
downstream

-oxidation.

Key Differentiator: Cinnamic acid is metabolized to benzoic acid;
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-Fluorocinnamic acid resists metabolism and inhibits the enzymes that process the natural
substrate.

Chemical & Physical Properties
The substitution of hydrogen with fluorine at the

-carbon induces significant electronic changes without drastically altering steric bulk (Van der
Waals radius: H = 1.20 Å, F = 1.47 Å). This "bioisosteric" replacement increases lipophilicity
and acidity.

Property Cinnamic Acid -Fluorocinnamic
Acid

Impact of
Fluorination

Structure
Electronic withdrawal

by F atom

MW 148.16 g/mol 166.15 g/mol Slight mass increase

pKa ~4.44 ~3.85 (Predicted)

Increased Acidity:

Electron-withdrawing

F stabilizes the

carboxylate anion.

LogP 2.13 ~2.54

Increased

Lipophilicity:

Enhances membrane

permeability.

Metabolic Fate
Rapid

-oxidation

Resistant to

-oxidation

Metabolic Blockade:

C-F bond prevents

enzymatic

dehydrogenation.

Biological Activity Profile
A. Phenylalanine Ammonia-Lyase (PAL) Inhibition
PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. This is the committed

step in the phenylpropanoid pathway.[1]
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Cinnamic Acid: Acts as a feedback inhibitor. As the product of the reaction, high

concentrations of cinnamic acid bind to the PAL active site to downregulate its own

synthesis. This is a reversible, regulatory mechanism.

-Fluorocinnamic Acid: Acts as a competitive inhibitor. It mimics the transition state or product
structure but cannot be processed further. Because the C-F bond is electronically different, it
alters the binding kinetics. It is often used to study the active site geometry of PAL.
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Figure 1: Mechanism of PAL inhibition. Cinnamic acid provides natural feedback control,

whereas

-fluorocinnamic acid acts as a synthetic competitive blocker.

B. Mitochondrial Metabolism & -Oxidation
This is the most critical distinction for drug development.

Cinnamic Acid: Undergoes

-oxidation (similar to fatty acids).[2][3][4] It is converted to cinnamoyl-CoA, hydrated to

-hydroxy-phenylpropionyl-CoA, oxidized to

-keto, and finally cleaved to Benzoic Acid and Acetyl-CoA.

-Fluorocinnamic Acid: The fluorine atom at the

-position blocks the

-oxidation spiral. The enzyme enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase
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cannot effectively process the fluorinated intermediate due to the strength of the C-F bond
(approx. 116 kcal/mol vs 99 kcal/mol for C-H) and the altered electronics preventing the
necessary hydride transfer.

Therapeutic Implication:

-Fluorocinnamic acid derivatives have longer half-lives and can be used to target specific
mitochondrial carriers (like the Mitochondrial Pyruvate Carrier, MPC) without being rapidly
degraded.

C. Antimicrobial Activity
Both compounds exhibit antimicrobial properties, but via different modes.[5]

Cinnamic Acid: Weak acid stress; membrane disruption; inhibition of fungal CYP53

(benzoate 4-hydroxylase).

-Fluorocinnamic Acid: Enhanced potency in specific strains due to lipophilicity (better
penetration) and resistance to fungal detoxification enzymes. It is often used as a scaffold to
develop more potent antifungal agents (e.g., against S. sclerotiorum).

Experimental Protocols
Protocol A: Synthesis via Julia-Kocienski Olefination
To obtain high-purity

-fluorocinnamic acid for biological testing, the Julia-Kocienski olefination is the gold standard,
avoiding the poor yields of direct fluorination.

Reagents:

Benzaldehyde

-fluoromethyl sulfone (e.g., 1-tert-butyl-1H-tetrazol-5-yl fluoromethyl sulfone)

Base: LiHMDS or NaHMDS

Solvent: THF (anhydrous)

Workflow:
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Activation: Cool THF solution of sulfone to -78°C under

.

Deprotonation: Add LiHMDS dropwise. Stir for 30 min to generate the

-fluoro carbanion.

Addition: Add Benzaldehyde slowly.

Elimination: Allow warming to RT. The intermediate undergoes a Smiles rearrangement and

eliminates

to form the fluoroalkene.

Hydrolysis: If using an ester precursor, hydrolyze with LiOH/MeOH to yield the free acid.

Protocol B: PAL Inhibition Assay
This assay determines the

of

-fluorocinnamic acid against PAL.

Materials:

Purified PAL enzyme (from Rhodotorula glutinis or recombinant source).

Substrate: L-Phenylalanine (10 mM stock).

Inhibitor:

-Fluorocinnamic acid (0.1 - 1000 µM).

Buffer: 50 mM Tris-HCl, pH 8.8.

Steps:

Blanking: Prepare a blank cuvette with Buffer + Enzyme.
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Incubation: Mix Enzyme + Inhibitor (various concentrations) in buffer. Incubate at 30°C for 10

mins.

Reaction Start: Add L-Phenylalanine to initiate reaction.

Monitoring: Measure the formation of trans-cinnamic acid (or product) by absorbance at 290

nm (Note:

-fluorocinnamic acid may have overlapping absorbance; use appropriate blanks or HPLC
analysis if interference occurs).

Calculation: Plot Rate (

) vs. [Inhibitor]. Fit to the competitive inhibition equation:

Comparative Data Summary
Feature Cinnamic Acid -Fluorocinnamic Acid

Primary Biological Role Natural Metabolite / Precursor Synthetic Inhibitor / Probe

PAL Interaction Product (Feedback Inhibitor) Competitive Inhibitor

Mitochondrial Transport Transported & Metabolized
Inhibits Transport (MPC target

potential)

Metabolic Stability
Low (Rapid

-oxidation)

High (Blocked

-oxidation)

Toxicity Risk Low (GRAS status)
Moderate (Potential for toxic

metabolites if defluorinated)

Key Application
Flavor/Fragrance, Mild

Antimicrobial

Drug Discovery Scaffold,

Metabolic Tracer

Structural Impact Flowchart
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Figure 2: Impact of alpha-fluorination on physicochemical and biological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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